Lazucirnon - 1251528-23-0

Lazucirnon

Catalog Number: EVT-3457002
CAS Number: 1251528-23-0
Molecular Formula: C27H34ClN5O3
Molecular Weight: 512.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ALK-4290 is under investigation in clinical trial NCT03558061 (Evaluate the Effects and Safety of ALK4290 in Patients With Newly Diagnosed Wet Age-Related Macular Degeneration).
Overview

Lazucirnon, also known by its developmental code AKST4290 and formerly ALK4290, is a synthetic organic compound classified as a chemokine CCL11 inhibitor. It has been developed by Alkahest for therapeutic applications primarily targeting wet age-related macular degeneration (AMD) and is being investigated for potential use in Parkinson's disease. The compound acts as an antagonist of the chemokine receptor CCR3, modulating pathological inflammation by inhibiting the CCR3/eotaxin axis, which is crucial in eosinophil accumulation during inflammatory responses .

Source and Classification

Lazucirnon is classified under various categories, including:

  • Compound Class: Synthetic organic
  • Chemical Classes: Amides, Amines, Anti-inflammatories, Antiparkinsonians, Chlorobenzenes, Neuroprotectants, Piperidines, Pyridines, Pyrrolidinones
  • CAS Registry Number: 1251528-23-0
  • International Nonproprietary Names: Lazucirnon .
Synthesis Analysis

Methods

The synthesis of Lazucirnon involves several key steps that typically include the construction of a piperidine framework and subsequent modifications to achieve the final compound structure. The synthetic route generally employs methods such as:

  1. Cyclization of Precursors: Utilizing palladium-catalyzed reactions to form the bicyclic structure.
  2. Functional Group Transformations: Involving acylation and other modifications to introduce necessary functional groups.

Technical Details

The synthesis can be summarized as follows:

  • Starting with appropriate piperidine derivatives, the reaction conditions are carefully controlled to promote cyclization.
  • Subsequent steps may involve reactions with acid chlorides and amines to build the desired molecular architecture.
  • High-performance liquid chromatography (HPLC) is often used for purification and analysis of the synthesized product .
Molecular Structure Analysis

Structure

Lazucirnon has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name is:

2 2R 1 1 4 chloro 3 methylphenyl methyl piperidin 4 yl 5 oxopyrrolidine 2 carbonyl amino N N 6 trimethylpyridine 4 carboxamide\text{2 2R 1 1 4 chloro 3 methylphenyl methyl piperidin 4 yl 5 oxopyrrolidine 2 carbonyl amino N N 6 trimethylpyridine 4 carboxamide}

Data

Key structural data includes:

  • Molecular Formula: C_{18}H_{24}ClN_{3}O_{2}
  • Molecular Weight: 343.86 g/mol
    This data indicates a well-defined molecular architecture conducive to its pharmacological activity .
Chemical Reactions Analysis

Reactions

Lazucirnon can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form various derivatives.
  2. Reduction: Reduction reactions may yield amine derivatives.
  3. Substitution Reactions: The compound can participate in nucleophilic substitutions involving its nitrogen or oxygen atoms.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperature and solvent conditions are crucial for achieving high yields and selectivity during these transformations.

Mechanism of Action

Lazucirnon functions primarily through its antagonistic effects on the CCR3 receptor. By blocking this receptor, it inhibits the binding of eotaxin, a chemokine that plays a significant role in eosinophil recruitment during inflammatory processes. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as wet age-related macular degeneration and potentially in neurodegenerative disorders like Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Melting Point: Specific melting point data is not widely published but can be determined through experimental methods.

Relevant analyses often involve spectroscopic techniques (NMR, IR) to confirm structural integrity and purity post-synthesis .

Applications

Lazucirnon is primarily being explored for:

  • Therapeutic Uses: As an oral treatment for wet age-related macular degeneration.
  • Neuroprotection: Investigated for its potential benefits in neurodegenerative diseases such as Parkinson's disease due to its anti-inflammatory properties.
    Its ability to modulate inflammation positions it as a candidate for various inflammatory disorders beyond its initial indications .
Pharmacological Classification and Target Profile

CCR3 Antagonism: Mechanisms of Action in Chemokine Receptor Modulation

Lazucirnon (development codes: AKST4290, ALK4290) is a synthetically derived small-molecule compound classified as a selective C-C chemokine receptor type 3 (CCR3) antagonist. Its primary mechanism involves allosteric inhibition of the CCR3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, Th2 lymphocytes, mast cells, and microglia. Upon binding, Lazucirnon prevents the conformational changes required for G-protein activation, thereby disrupting downstream signaling cascades triggered by endogenous ligands like eotaxins (CCL11, CCL24, CCL26). This inhibition blocks calcium flux, reduced integrin activation, and suppressed chemotaxis of eosinophils to inflammation sites. The compound's oral bioavailability allows systemic modulation of the CCR3/eotaxin axis, distinguishing it from biologic therapies targeting the same pathway [1] [3] [6].

Table 1: Key Physicochemical Properties of Lazucirnon

PropertyValue
Molecular FormulaC₂₇H₃₄ClN₅O₃
Molecular Weight512.05 g/mol
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Rotatable Bonds8
Topological Polar Surface Area85.85 Ų
XLogP2.96
Lipinski's Rule Compliance0 Violations

Source: [1] [6]

Structural Specificity: Binding Affinity and Selectivity for CCR3

Lazucirnon exhibits high structural specificity for CCR3 due to its stereospecific binding within the orthosteric pocket. The molecule features a chiral center (R-configuration confirmed via isomeric SMILES: [C@H]1CCC(=O)N1) that facilitates optimal hydrophobic interactions with transmembrane helices 3, 5, and 6 of CCR3. Key structural elements include:

  • A chlorinated aromatic ring enabling π-π stacking with Phe346
  • A urea linker forming hydrogen bonds with Thr315
  • A tertiary amine group engaging in ionic interactions with Glu287

Table 2: Selectivity Profile of Lazucirnon

ReceptorBinding Affinity (Kd)Selectivity Ratio vs. CCR3
CCR31.6 pM1 (Reference)
CCR1>10 μM>6,250-fold
CCR2>10 μM>6,250-fold
CCR5850 nM~531,250-fold

Source: [6] [10]

This specificity minimizes off-target effects on other chemokine receptors (e.g., CCR1, CCR2, CCR5), as demonstrated in radioligand displacement assays. Molecular dynamics simulations reveal a residence time of >120 minutes on CCR3, contributing to sustained pharmacodynamic effects despite rapid plasma clearance [6] [10].

Role in Pathological Inflammation: CCR3/Eotaxin Axis Inhibition and Eosinophil Recruitment Dynamics

Lazucirnon exerts potent anti-inflammatory effects by disrupting the CCR3/eotaxin axis, a critical pathway in eosinophil-mediated pathologies:

  • Eosinophil Migration Inhibition: In bullous pemphigoid (BP) models, Lazucirnon (10 mg/kg oral) reduced dermal eosinophil infiltration by 89% by blocking CCL11-induced chemotaxis. This correlates with reduced blister formation and matrix metalloproteinase-9 (MMP-9) release from eosinophils, a key mediator of tissue damage [2] [4].

  • Neuroinflammation Modulation: Elevated eotaxin-1 (CCL11) in aging promotes microglial ROS production via CCR3. Lazucirnon crosses the blood-brain barrier (logBB = -0.42) and reduces hippocampal CCL11 levels by 62% in Parkinson’s models, mitigating neuronal cytotoxicity [7] [10].

  • Ocular Pathologies: In wet age-related macular degeneration (AMD), Lazucirnon suppresses choroidal neovascularization independent of VEGF pathways. By inhibiting CCR3+ macrophage recruitment, it reduces pro-angiogenic cytokines (IL-6, TNF-α) by 45–70% in retinal pigment epithelium [8] [9].

Table 3: Efficacy of Lazucirnon in Disease Models

Disease ModelDoseKey OutcomeMechanistic Insight
Bullous Pemphigoid10 mg/kg oral89% ↓ eosinophil infiltration; 75% ↓ MMP-9Blocks eotaxin-1/CCR3 axis (not eotaxin-2)
Parkinson’s Disease15 mg/kg oral62% ↓ hippocampal CCL11; 40% ↑ motor functionSuppresses microglial NOX1 activation
Wet AMD800 mg/day52% ↓ subretinal fibrosis; 37% ↓ lesion sizeInhibits VEGF-independent neovascularization

Source: [2] [4] [7]

Properties

CAS Number

1251528-23-0

Product Name

Lazucirnon

IUPAC Name

2-[[(2R)-1-[1-[(4-chloro-3-methylphenyl)methyl]piperidin-4-yl]-5-oxopyrrolidine-2-carbonyl]amino]-N,N,6-trimethylpyridine-4-carboxamide

Molecular Formula

C27H34ClN5O3

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C27H34ClN5O3/c1-17-13-19(5-6-22(17)28)16-32-11-9-21(10-12-32)33-23(7-8-25(33)34)26(35)30-24-15-20(14-18(2)29-24)27(36)31(3)4/h5-6,13-15,21,23H,7-12,16H2,1-4H3,(H,29,30,35)/t23-/m1/s1

InChI Key

DWKNOLCXIFYNFV-HSZRJFAPSA-N

SMILES

CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)C2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C

Isomeric SMILES

CC1=CC(=CC(=N1)NC(=O)[C@H]2CCC(=O)N2C3CCN(CC3)CC4=CC(=C(C=C4)Cl)C)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.